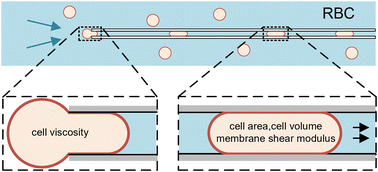High-throughput single-cell assay for precise measurement of the intrinsic mechanical properties and shape characteristics of red blood cells†
Lab on a Chip Pub Date: 2023-12-01 DOI: 10.1039/D3LC00323J
Abstract
The intrinsic physical and mechanical properties of red blood cells (RBCs), including their geometric and rheological characteristics, can undergo changes in various circulatory and metabolic diseases. However, clinical diagnosis using RBC biophysical phenotypes remains impractical due to the unique biconcave shape, remarkable deformability, and high heterogeneity within different subpopulations. Here, we combine the hydrodynamic mechanisms of fluid窶田ell interactions in micro circular tubes with a machine learning method to develop a relatively high-throughput microfluidic technology that can accurately measure the shear modulus of the membrane, viscosity, surface area, and volume of individual RBCs. The present method can detect the subtle changes of mechanical properties in various RBC components at continuum scales in response to different doses of cytoskeletal drugs. We also investigate the correlation between glycosylated hemoglobin and RBC mechanical properties. Our study develops a methodology that combines microfluidic technology and machine learning to explore the material properties of cells based on fluid窶田ell interactions. This approach holds promise in offering novel label-free single-cell-assay-based biophysical markers for RBCs, thereby enhancing the potential for more robust disease diagnosis.


Recommended Literature
- [1] Pore structure and electrochemical properties of CNT-based electrodes studied by in situ small/wide angle X-ray scattering†
- [2] Enhanced photocatalytic hydrogen peroxide production activity of imine-linked covalent organic frameworks via modification with functional groups†
- [3] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [4] Front cover
- [5] A tripartite carbohydrate-binding module to functionalize cellulose nanocrystals†
- [6] Close packings of identical proteins in small spherical capsids and similar proteinaceous shells†
- [7] Rapid recognition of fatal cyanide in water in a wide pH range by a trifluoroacetamido based metal–organic framework†
- [8] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [9] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [10] Macroporous double-network cryogels: formation mechanism, enhanced mechanical strength and temperature/pH dual sensitivity†

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 16514-83-3
-
Benzenediazonium,chloride (1:1)
CAS no.: 100-34-5
-
CAS no.: 128221-48-7









